1-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)cyclopropane-1-carboxamide
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-4-2-12(3-5-13)16(6-7-16)14(21)18-9-11-20-10-1-8-19-15(20)22/h1-5,8,10H,6-7,9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCXFPIZDIDDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCN3C=CC=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16FN5O2
- Molecular Weight : 341.34 g/mol
- CAS Number : 2320685-84-3
Synthesis
The synthesis of this compound involves several steps, including:
- Formation of Cyclopropane Ring : Utilizing α-alkylation of phenyl acetonitrile derivatives.
- Coupling Reaction : The cyclopropane derivative undergoes acid amine coupling to form the final product.
These methods allow for the efficient production of the compound while maintaining high yields and purity.
Antiproliferative Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U937 (human myeloid leukemia) | 10 | Inhibition of proliferation |
| A549 (lung cancer) | 15 | Moderate inhibition |
| HeLa (cervical cancer) | 20 | Low inhibition |
The compound demonstrated a distinct ability to inhibit cell growth without showing significant cytotoxicity, suggesting a targeted mechanism of action that may minimize side effects associated with traditional chemotherapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit key enzymes or receptors that facilitate tumor growth, although detailed mechanisms remain under investigation.
Case Studies
Several studies have evaluated the biological effects of structurally related compounds:
- Study on Calpain Inhibition :
- Antitumor Activity :
Structure-Activity Relationship (SAR)
The unique structure of the cyclopropane ring combined with fluorinated phenyl and pyrimidine moieties contributes to the compound's biological activity. Variations in these substituents can lead to changes in potency and selectivity against different cancer types. Ongoing SAR studies are aimed at optimizing these properties for enhanced efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)cyclopropane-1-carboxamide with high diastereomeric purity?
- Methodological Answer :
- Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxamide intermediate, ensuring efficient cyclopropane ring formation .
- Purify via preparative silica gel chromatography (hexanes/EtOAc gradients) to resolve diastereomers, achieving dr >20:1 as demonstrated in analogous cyclopropane-carboxamide syntheses .
- Optimize reaction stoichiometry (e.g., 4.0 equiv. of phenol derivatives) to suppress side reactions and improve yields (>75%) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H NMR : Key diagnostic peaks include cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and pyrimidinone NH (δ 8.5–9.5 ppm, broad singlet) .
- HPLC : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and detect process-related impurities (e.g., unreacted fluorophenyl intermediates) .
- X-ray crystallography : Resolve stereochemical ambiguity by determining crystal structures, as exemplified in N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide studies (space group P21/c, Z=4) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits, given the pyrimidinone scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination, comparing to fluorophenyl analogs .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane ring influence bioactivity, and how can this be systematically investigated?
- Methodological Answer :
- Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis, then isolate using chiral HPLC (e.g., Chiralpak® IA column) .
- Correlate configurations (determined by X-ray ) with activity via molecular docking (e.g., AutoDock Vina) to identify stereospecific binding interactions .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validate compound stability under assay conditions (e.g., pH, temperature) using LC-MS to detect degradation products (e.g., hydrolyzed pyrimidinone) .
- Perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?
- Methodological Answer :
- Core modifications : Replace the 4-fluorophenyl group with substituted aryl rings (e.g., 4-chloro, 4-methyl) to assess electronic effects on binding .
- Side-chain variations : Introduce substituents at the pyrimidinone 2-oxo position (e.g., methyl, ethyl) and evaluate via Free-Wilson analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
